molecular formula C14H17NO5 B8039683 8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one

8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one

Cat. No.: B8039683
M. Wt: 279.29 g/mol
InChI Key: BISFWKDRQHAXLE-UHFFFAOYSA-N
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Description

8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of oxazolopyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one typically involves multiple steps, starting with the construction of the oxazolopyridine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In the field of chemistry, 8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets and pathways.

Medicine: In medicine, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs for treating infections, cancer, and other diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • Oxazolopyridines: Other oxazolopyridine derivatives share structural similarities with 8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one and may exhibit similar biological activities.

  • Heterocyclic Compounds: Various heterocyclic compounds with similar functional groups can also be compared in terms of their chemical properties and applications.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

6,7-dihydroxy-8-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-11-6-15-10(8-20-14(15)18)13(12(11)17)19-7-9-4-2-1-3-5-9/h1-5,10-13,16-17H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISFWKDRQHAXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C2N1C(=O)OC2)OCC3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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